SARS-CoV-2 3CLpro-IN-30

3CLpro inhibition SARS-CoV-2 antiviral Non-covalent inhibitor

SARS-CoV-2 3CLpro-IN-30 (also referred to as Compound 29 or Analog is a potent, non-covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro, also known as Mpro), a validated antiviral target essential for viral replication. It exhibits an enzymatic IC50 of 0.04 µM and a cellular antiviral EC50 of 0.3 µM against SARS-CoV-2.

Molecular Formula C37H37Cl2FN6O3
Molecular Weight 703.6 g/mol
Cat. No. B15568747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 3CLpro-IN-30
Molecular FormulaC37H37Cl2FN6O3
Molecular Weight703.6 g/mol
Structural Identifiers
InChIInChI=1S/C37H37Cl2FN6O3/c38-29-12-11-27(32(39)20-29)19-34(46-36(48)33(42)18-26-7-1-2-8-28(26)22-41)37(49)45-31(17-24-9-13-30(40)14-10-24)21-35(47)44-16-4-6-25-5-3-15-43-23-25/h1-3,5,7-15,20,23,31,33-34H,4,6,16-19,21,42H2,(H,44,47)(H,45,49)(H,46,48)/t31-,33+,34+/m0/s1
InChIKeyNFTGBANRPYFIJR-HEAIWMBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SARS-CoV-2 3CLpro-IN-30: Potent Non-Covalent 3CL Protease Inhibitor for Antiviral Research


SARS-CoV-2 3CLpro-IN-30 (also referred to as Compound 29 or Analog 29) is a potent, non-covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro, also known as Mpro), a validated antiviral target essential for viral replication [1]. It exhibits an enzymatic IC50 of 0.04 µM and a cellular antiviral EC50 of 0.3 µM against SARS-CoV-2 [1]. Structurally optimized from a DNA-encoded chemical library (DEL) screening hit, this compound binds to the native homodimer interface of 3CLpro, a binding mode distinct from covalent inhibitors like nirmatrelvir [1].

Why SARS-CoV-2 3CLpro-IN-30 Cannot Be Replaced by Generic 3CLpro Inhibitors


3CLpro inhibitors are not interchangeable due to substantial variation in potency, selectivity, binding mechanism, and pan-coronavirus coverage. Even within the same structural class, compounds with similar IC50 values can differ dramatically in cellular antiviral efficacy, off-target profiles against human proteases, and activity against viral variants [1]. For example, the covalent inhibitor nirmatrelvir is effective against wild-type SARS-CoV-2 but has shown reduced potency against emerging resistant mutants [2]. Non-covalent inhibitors like SARS-CoV-2 3CLpro-IN-30 target the native homodimer interface—a binding mode distinct from active-site covalent warheads—and may offer complementary clinical utility against resistant strains [1]. Simple potency comparisons without consideration of binding mode, selectivity, and spectrum of activity can lead to suboptimal compound selection and misleading experimental outcomes.

SARS-CoV-2 3CLpro-IN-30: Quantitative Differentiation vs. Benchmark 3CLpro Inhibitors


Head-to-Head Enzymatic and Cellular Potency Comparison with Leading Non-Covalent Inhibitors

In a direct side-by-side comparison reported in Nature Communications, SARS-CoV-2 3CLpro-IN-30 (Analog 29) demonstrated an IC50 of 0.04 µM and an EC50 of 0.3 µM [1]. Compared to Ensitrelvir (S-217622) with an IC50 of 0.01 µM and EC50 of 0.1 µM, SARS-CoV-2 3CLpro-IN-30 is 4-fold less potent enzymatically but only 3-fold less potent in cells. Relative to WU-04 (IC50 0.02 µM, EC50 0.03 µM), it is 2-fold less potent enzymatically and 10-fold less potent in cells. Compared to GC-14 (IC50 0.05 µM, EC50 1.0 µM), SARS-CoV-2 3CLpro-IN-30 exhibits a 1.25-fold lower enzymatic IC50 and a 3.3-fold lower cellular EC50 [1].

3CLpro inhibition SARS-CoV-2 antiviral Non-covalent inhibitor

Selectivity Profile: Minimal Off-Target Activity Against Human Proteases

SARS-CoV-2 3CLpro-IN-30 (Analog 29) demonstrated an IC50 > 10 µM on a panel of human proteases, indicating low off-target activity [1]. In contrast, the covalent inhibitor GC-14 showed an IC50 > 50 µM on the same panel, and Ensitrelvir (S-217622) exhibited IC50 > 100 µM [1]. While SARS-CoV-2 3CLpro-IN-30 is less selective than Ensitrelvir, it is more selective than many earlier peptidomimetic inhibitors such as coronastat (NK01-63), which had IC50 values of 0.006 µM against cathepsin L and 0.04 µM against cathepsin K .

Selectivity Off-target Human proteases

Pan-Coronavirus Spectrum: Activity Against SARS-CoV and MERS-CoV 3CL Proteases

SARS-CoV-2 3CLpro-IN-30 (Analog 29) exhibits inhibitory activity against the 3CL proteases of SARS-CoV and MERS-CoV, in addition to SARS-CoV-2 [1]. This pan-coronavirus activity profile is comparable to that of Ensitrelvir (S-217622) and WU-04, which also inhibit SARS-CoV and MERS-CoV 3CLpros, but contrasts with more narrowly focused inhibitors like CCF981, for which pan-coronavirus activity was not determined [1]. The co-crystal structure of SARS-CoV-2 3CLpro-IN-30 with SARS-CoV-2 3CLpro was resolved at 1.52 Å, confirming specific interactions at the conserved dimer interface [1].

Pan-coronavirus Broad-spectrum SARS-CoV MERS-CoV

Potential to Overcome Nirmatrelvir Resistance via Distinct Non-Covalent Binding Mode

The binding mode of SARS-CoV-2 3CLpro-IN-30 is distinct from that of the covalent inhibitor nirmatrelvir (PF-07321332), the active component of Paxlovid [1]. While nirmatrelvir covalently modifies the catalytic cysteine (Cys145) in the active site, SARS-CoV-2 3CLpro-IN-30 and its analogs are non-covalent inhibitors that interact with both protomers of the native 3CLpro homodimer [1]. The study notes that 'with a binding mode different from the covalent 3CL inhibitor nirmatrelvir... these compounds may overcome resistance reported for nirmatrelvir and complement its clinical utility' [1]. Nirmatrelvir resistance mutations, such as L50F and E166V, have been reported to increase IC50 values by 8- to 72-fold [2].

Resistance Nirmatrelvir Binding mode Dimer interface

SARS-CoV-2 3CLpro-IN-30: Recommended Research and Procurement Applications


Comparative Antiviral Screening and Inhibitor Benchmarking

Use SARS-CoV-2 3CLpro-IN-30 as a reference non-covalent inhibitor in head-to-head antiviral assays. Its well-characterized IC50 (0.04 µM) and EC50 (0.3 µM) values, derived from side-by-side measurements with Ensitrelvir, WU-04, and GC-14 [1], make it an ideal benchmark for evaluating novel 3CLpro inhibitors in both enzymatic and cellular assays. This eliminates inter-laboratory variability and enables direct potency ranking of new chemical entities.

Pan-Coronavirus Research and Emerging Variant Studies

Employ SARS-CoV-2 3CLpro-IN-30 in studies of SARS-CoV, MERS-CoV, and emerging SARS-CoV-2 variants due to its demonstrated pan-coronavirus activity [1]. Its non-covalent binding mode and interaction with the conserved dimer interface make it a valuable tool for investigating structure-activity relationships (SAR) across the Coronaviridae family and for assessing the impact of 3CLpro mutations on inhibitor susceptibility.

Nirmatrelvir Resistance Mechanism and Combination Studies

Utilize SARS-CoV-2 3CLpro-IN-30 as a structurally distinct chemical probe to study nirmatrelvir resistance mechanisms. Its non-covalent binding mode targeting the homodimer interface, rather than the catalytic cysteine, offers a complementary approach to understanding 3CLpro inhibition [1]. This compound is particularly suited for combination studies aimed at identifying synergistic antiviral effects or for validating resistance profiles of nirmatrelvir-resistant viral strains [2].

Structural Biology and Crystallography of 3CLpro-Inhibitor Complexes

Use SARS-CoV-2 3CLpro-IN-30 for co-crystallization studies with 3CLpro. The high-resolution (1.52 Å) co-crystal structure of this compound bound to SARS-CoV-2 3CLpro has been solved, providing atomic-level insight into its binding mode at the dimer interface [1]. This structural information facilitates rational design of novel non-covalent inhibitors and enables comparative structural analysis with other 3CLpro ligand complexes.

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